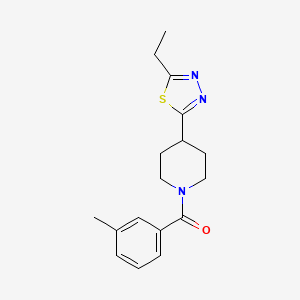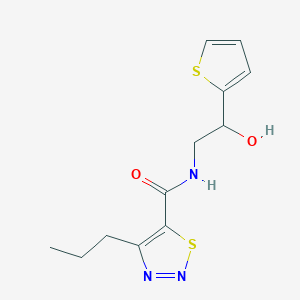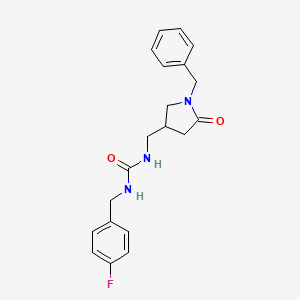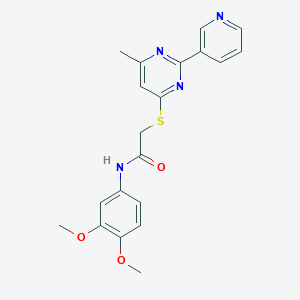
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MMOP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide:
Pharmaceutical Applications
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: has shown potential in pharmaceutical research, particularly in the development of new drugs. Its structure suggests it could be a candidate for targeting specific receptors or enzymes, making it useful in the treatment of various diseases. Research has indicated its potential in anti-inflammatory and analgesic applications due to its ability to modulate pain and inflammation pathways .
Antibacterial and Antifungal Properties
This compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various gram-positive and gram-negative bacteria, as well as certain fungal strains. This makes it a promising candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Antioxidant Activity
The antioxidant properties of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide have been explored in several studies. It has been found to effectively scavenge free radicals and chelate metal ions, which are important mechanisms in protecting cells from oxidative stress. This activity is beneficial in preventing or mitigating the effects of oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit tumor growth and proliferation. Its ability to interfere with specific signaling pathways involved in cell division and apoptosis makes it a candidate for developing new anticancer therapies. Preliminary studies have shown promising results in vitro, suggesting further exploration in vivo could be beneficial .
Neuroprotective Effects
Research has also indicated that 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide may have neuroprotective effects. It has been studied for its potential to protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments aimed at slowing the progression of these diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been a focus of research due to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Industrial Applications
Beyond its medical applications, 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has potential uses in various industrial sectors. Its chemical properties make it suitable for use in the synthesis of other complex organic compounds, which can be used in the production of pharmaceuticals, agrochemicals, and materials science .
Agricultural Applications
In agriculture, this compound could be used as a pesticide or herbicide due to its antimicrobial properties. Its ability to inhibit the growth of harmful bacteria and fungi can help protect crops from diseases, thereby improving yield and quality. Research in this area is ongoing to determine the most effective and safe applications in agricultural practices .
I hope this detailed analysis provides a comprehensive overview of the various scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide. If you have any further questions or need more specific information, feel free to ask!
properties
IUPAC Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-10-16(13-18(14)22-11-4-3-8-19(22)23)21-20(24)15-6-5-7-17(12-15)25-2/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUHTDSQXGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)



![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)



![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)
